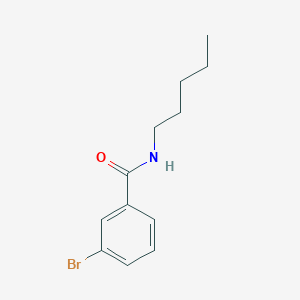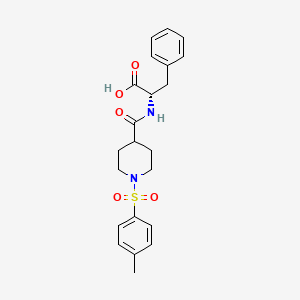
(S)-3-phenyl-2-(1-tosylpiperidine-4-carboxamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compounds I found are “(S)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)butanoic acid” and "(S)-4-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid" . These compounds are similar in structure to the one you mentioned, but with a methyl group instead of a phenyl group .
Molecular Structure Analysis
The molecular formula for “(S)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)butanoic acid” is C18H26N2O5S and its molecular weight is 382.47 . The structure would likely involve a piperidine ring, a tosyl group, and a carboxamido group .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as melting point, boiling point, and density, are not available in the sources I found .Applications De Recherche Scientifique
Green Chemistry Applications
Phloretic acid, a phenolic compound related to the chemical class of (S)-3-phenyl-2-(1-tosylpiperidine-4-carboxamido)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach is sustainable and paves the way toward a multitude of applications in materials science due to its ability to provide specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules without requiring a solvent or purification during synthesis (Trejo-Machin et al., 2017).
Propionic Acid Recovery
Research has focused on the recovery of propionic acid, an important carboxylic acid in the chemical industry, from aqueous waste streams and fermentation broth. The study explores reactive extraction using extractant-diluent, mixed extractants in diluents, and extractants in mixed diluents as emerging areas for propionic acid recovery. Improved extractions using binary extractants and binary diluents were observed, which can significantly contribute to the design of reactive extraction processes for propionic acid recovery (Keshav et al., 2009).
Biocatalyst Inhibition by Carboxylic Acids
Understanding the inhibition of biocatalysts by carboxylic acids is crucial for the engineering of robust strains for industrial applications. Carboxylic acids, including propionic acid, become inhibitory to microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield and titer. This research aims to identify metabolic engineering strategies to increase microbial robustness against such inhibitions, which is vital for the production of bio-renewable chemicals and fuels (Jarboe et al., 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-16-7-9-19(10-8-16)30(28,29)24-13-11-18(12-14-24)21(25)23-20(22(26)27)15-17-5-3-2-4-6-17/h2-10,18,20H,11-15H2,1H3,(H,23,25)(H,26,27)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZSOZMWFPKJDM-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-phenyl-2-(1-tosylpiperidine-4-carboxamido)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]hydrazinecarbonyl}formamide](/img/structure/B2742847.png)
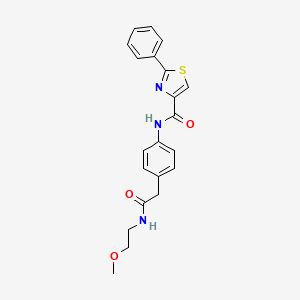
![1-Oxaspiro[4.4]nonan-6-one](/img/structure/B2742849.png)
![Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enoate](/img/structure/B2742852.png)
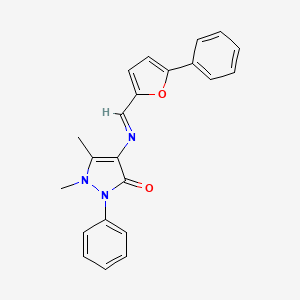
![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)benzamide;hydrochloride](/img/structure/B2742854.png)
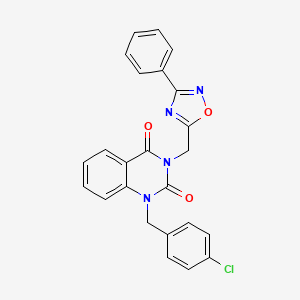
![Bicyclo[2.2.1]hept-5-en-2-one, (1S,4S)-](/img/structure/B2742856.png)
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)benzenecarboxamide](/img/structure/B2742857.png)
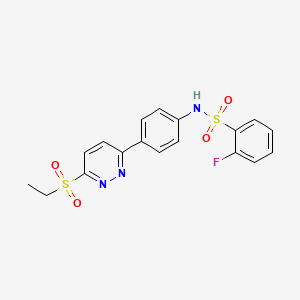
![ethyl 6-acetyl-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742862.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
